molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Cat. No. B1309500
CAS RN: 4771-49-7
M. Wt: 159.18 g/mol
InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N
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Description

6-Methylindole-3-carboxaldehyde is a chemical compound that is a derivative of indole, a heterocyclic aromatic organic structure. This compound is not directly discussed in the provided papers, but its structure can be inferred to be closely related to the compounds that are discussed, such as methyl indole-3-carboxylate and 6-nitroindoles. The indole core is a common motif in many natural products and pharmaceuticals, and modifications on this core, like the addition of a methyl group and a carboxaldehyde functional group, can significantly alter its chemical properties and biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. The first paper describes a regioselective dibromination of methyl indole-3-carboxylate, which is a related compound to 6-Methylindole-3-carboxaldehyde . The process involves the use of bromine in acetic acid to achieve the dibromination, followed by a one-pot, microwave-mediated ester hydrolysis and decarboxylation to access the parent dibromoindole. This method could potentially be adapted for the synthesis of 6-Methylindole-3-carboxaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 6-Methylindole-3-carboxaldehyde would consist of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methyl group attached to the sixth position and a carboxaldehyde group at the third position. The presence of these functional groups would influence the electronic distribution and reactivity of the molecule. The papers provided do not directly analyze the molecular structure of 6-Methylindole-3-carboxaldehyde, but they do discuss related compounds which share the indole core .

Chemical Reactions Analysis

The indole core is known to participate in various chemical reactions. The papers provided discuss reactions such as dibromination and the formation of Schiff base derivatives . While 6-Methylindole-3-carboxaldehyde is not specifically mentioned, it can be assumed that it would also be amenable to similar reactions due to the reactivity of the aldehyde group, which can form Schiff bases, and the indole ring, which can undergo electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylindole-3-carboxaldehyde would be influenced by its functional groups. The aldehyde group would make it a polar compound with the potential to form hydrogen bonds, affecting its solubility and boiling point. The methyl group would add some hydrophobic character to the molecule. The papers do not provide specific data on the physical and chemical properties of 6-Methylindole-3-carboxaldehyde, but they do provide insights into the properties of related compounds, such as their synthesis and structural characterization .

Scientific Research Applications

Gut-Bacteria-Derived Indole Research

  • Scientific Field: Gastrointestinal and Hepatic Pharmacology .
  • Summary of Application: Indole and its derivatives, including 6-Methylindole-3-carboxaldehyde, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .
  • Methods of Application: The study involves the analysis of the interaction between host and microorganism, which widely affects the immune and metabolic status .
  • Results or Outcomes: The research provides new insights into indoles and their druggability and application in intestinal and liver diseases .

Mechanochemical Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 6-Methylindole-3-carboxaldehyde is used in the preparation of N-substituted indole-3-carboxaldehyde oximes .
  • Methods of Application: The compound is prepared from the corresponding aldehydes by solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .
  • Results or Outcomes: The conversion to oximes was almost complete in all cases .

Synthesis of Nitroolefins and β-Nitroalcohols

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the preparation of nitroolefins and β-nitroalcohols .
  • Methods of Application: The compound is used in microwave- or ultrasound-assisted Henry reactions .
  • Results or Outcomes: The reactions result in the synthesis of nitroolefins and β-nitroalcohols .

Synthesis of Quinolinones

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of quinolinones .
  • Methods of Application: The compound is used in three-component Ugi reactions .
  • Results or Outcomes: The reactions result in the synthesis of quinolinones .

Synthesis of α-Ketoamides

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of α-ketoamides .
  • Methods of Application: The compound is used in specific organic reactions .
  • Results or Outcomes: The reactions result in the synthesis of α-ketoamides, which are inhibitors of Dengue virus protease with antiviral activity in cell-culture .

Synthesis of Tryptophan Dioxygenase Inhibitors

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors .
  • Methods of Application: The compound is used in specific organic reactions .
  • Results or Outcomes: The reactions result in the synthesis of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory properties .

Safety And Hazards

6-Methylindole-3-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

6-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERQSJGPXFAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406468
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylindole-3-carboxaldehyde

CAS RN

4771-49-7
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12-l. three-necked flask, equipped with a mechanical stirrer, a thermometer and a dropping funnel provided with a Drierite drying tube was charged with 610 ml (7.9 moles) of N,N-dimethylformamide. The flask was immersed in an ice bath and 217 g (1.42 moles) of phosphorus oxychloride was added at 5°-10° with stirring over 1 hour. The dropping funnel was rinsed with 20 ml of dimethylformamide and the light pink orange oil was stirred for further 10 minutes in the ice bath. Then a solution of 156 g (1.19 moles) of 6-methylindole in 156 ml of dimethylformamide was added at 5°-10° C. over a period of 1 hour. The ice bath was removed and the red orange solution was stirred for an additional hour, while the flask content warmed up to room temperature. At the end of the reaction period, 1.17 kg of crushed ice was added. The temperature fell to -10° and after a short time a light yellow slurry was formed. The reaction mixture was stirred for 1 hour, as the temperature came to 15°. Then a solution of 840 g (13.0 moles) of potassium hydroxide pellets (87% assay) in 2 l of water was added over 30 minutes, during which time the pot temperature rose to 50°. After the addition was complete, the dropping funnel was replaced by a reflux condenser and the orange solution was heated rapidly with stirring on a steam bath to 93° and kept at this temperature for 30 minutes. The mixture was allowed to stand at room temperature overnight. The precipitate was collected by suction filtration, washed with water and dried at 60° (constant weight) to give 186.5 g (98%) of product as orange crystals, m.p. 183°-186°.
[Compound]
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
156 g
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Three
Quantity
840 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
610 mL
Type
reactant
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

Phosphorus oxychoride (3.2 ml, 34.3 mmol) was added dropwise to dimethyl formamide (26 ml) over ten minutes at ~5° C. To this solution was added a dimethyl formamide (32 ml) solution of 6-methylindole (3.307 g, 25.2 mmol) over 10 minutes. The mixture was slowly warmed to ambient temperature, then heated to 50° C. for four hours. The mixture was cooled to ambient temperature, then poured onto ice (500 g). The aqueous solution was left to stand for 16 hours. Sodium hydroxide (6.0 g) was dissolved in water (22 ml) and added dropwise to the brown solution. The resultant yellow precipitate was boiled and filtered hot. It was left to cool to room temperature, then to 5° C. The precipitate was filtered off and washed with water (800 ml), dried at the pump, then further dried in vacuo at 50° C. for 16 hours to yield a yellow solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
3.307 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
U Hengartner, D Valentine Jr, KK Johnson… - The Journal of …, 1979 - ACS Publications
A novel synthesis of the potential sweetening agent (fi)-6-methyltryptophan (15) viaenantioselective catalytic hydrogenation is described. The methyl (Z)-a-(acylamino) indoleacrylates …
Number of citations: 100 pubs.acs.org
SE Lindberg - 1969 - search.proquest.com
… -methyl-indole gave 6-methylindole-3-carboxaldehyde, a new compound which was subsequently characterized. Reduction of 6-methylindole-3-carboxaldehyde with lithium aluminum …
Number of citations: 2 search.proquest.com
J Wang, MF Ansari, CH Zhou - Journal of Medicinal Chemistry, 2021 - ACS Publications
… The preparative process of compound 4a was slightly altered to provide compound 6c with 6-methylindole-3-carboxaldehyde (125 mg, 0.78 mmol) and quinazolonthiazole 3 (200 mg, …
Number of citations: 51 pubs.acs.org
N Arre - 2022 - search.proquest.com
The Na+ and Cl–dependent transporters SLC1A5 (ASCT2) and SLC6A14 play important roles in delivering amino acids into the cell. SLC6A14 transports the neutral and basic standard …
Number of citations: 0 search.proquest.com

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